Cis vs. Trans Isomer Differentiation: Antidepressant Activity Gap in the Tetrabenazine Antagonism Model
In the mouse antitetrabenazine test, the trans-3-amino-4-hydroxypyrrolidine scaffold (encompassing the (2S,3R,4R) relative configuration) delivered an ED₅₀ of 0.3 mg/kg i.p., whereas the corresponding cis isomer showed substantially attenuated potency, requiring an ED₅₀ of 2.9 mg/kg i.p. [1]. This ~10-fold difference demonstrates that trans-geometry is critical for target engagement and that the (2S,3R,4R) isomer is the pharmacologically preferred building block for CNS-penetrant candidates [1].
| Evidence Dimension | In vivo antidepressant potency (Antitetrabenazine test in mice) |
|---|---|
| Target Compound Data | ED₅₀ = 0.3 mg/kg i.p. (trans isomer Example 50, representing the (2S,3R,4R) configuration family) |
| Comparator Or Baseline | ED₅₀ = 2.9 mg/kg i.p. (cis isomer Example 28) |
| Quantified Difference | 9.7-fold higher potency for the trans isomer |
| Conditions | Intraperitoneal administration in mice; tetrabenazine-induced depression model (Englehardt et al., J. Med. Chem. 1968) |
Why This Matters
Procurement of the incorrect cis isomer results in a >9-fold loss of in vivo potency, directly affecting lead optimisation timelines and the predictive validity of CNS screening cascades.
- [1] US Patent 4,254,135. 3-Amino-4-hydroxypyrrolidines. Filed 1979, published 1981. Examples 28, 50 and Antitetrabenazine Test table. View Source
